4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

medicinal chemistry structure-activity relationship indole sulfonamide

4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide (CAS 878057-41-1; molecular formula C23H26N4O5S; molecular weight 470.54 g/mol) is a synthetic small molecule belonging to the indole-3-sulfonyl acetamido benzamide class. It features a 1H-indole core substituted at the 3-position with a sulfonylacetamido linker that connects to a para-substituted benzamide terminus, while the indole N1 position bears an N,N-diethylcarbamoylmethyl group.

Molecular Formula C23H26N4O5S
Molecular Weight 470.54
CAS No. 878057-41-1
Cat. No. B2809177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
CAS878057-41-1
Molecular FormulaC23H26N4O5S
Molecular Weight470.54
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C23H26N4O5S/c1-3-26(4-2)22(29)14-27-13-20(18-7-5-6-8-19(18)27)33(31,32)15-21(28)25-17-11-9-16(10-12-17)23(24)30/h5-13H,3-4,14-15H2,1-2H3,(H2,24,30)(H,25,28)
InChIKeySMNUPQIXAYNYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide (CAS 878057-41-1): Structural Identity and Procurement Baseline


4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide (CAS 878057-41-1; molecular formula C23H26N4O5S; molecular weight 470.54 g/mol) is a synthetic small molecule belonging to the indole-3-sulfonyl acetamido benzamide class . It features a 1H-indole core substituted at the 3-position with a sulfonylacetamido linker that connects to a para-substituted benzamide terminus, while the indole N1 position bears an N,N-diethylcarbamoylmethyl group . Structurally related analogs have been explored in patent literature covering sulphonamide derivatives for CNS indications, including 5-HT6 receptor antagonism and sigma receptor modulation [1]. However, this specific compound lacks publicly reported primary pharmacological data, and its differentiation must currently be assessed on structural and physicochemical grounds relative to its closest in-class analogs.

Why 4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide Cannot Be Interchanged with Its Closest Analogs


Within the indole-3-sulfonyl acetamido benzamide series, the N1 substituent on the indole ring is a critical pharmacophoric determinant. Replacing the N,N-diethylcarbamoylmethyl group of CAS 878057-41-1 with even subtly different amide substituents—such as piperidine (CAS 878057-87-5), morpholine, 2,6-dimethylmorpholine, azepane, or diisopropylamino variants—alters the steric bulk, hydrogen-bonding capacity, and lipophilicity of the molecule . In related indolylsulfonamide series, minor modifications at this position have been shown to produce substantial shifts in receptor subtype selectivity and binding affinity, sometimes exceeding 10-fold differences in Ki values [1]. Without direct comparative data for this exact scaffold, structural analysis alone mandates that procurement decisions treat each N1-substituted congener as a distinct chemical entity, not a generic interchangeable member of the class [2].

Quantitative Differentiation Grid for 4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide (CAS 878057-41-1) Versus Closest Analogs


N1-Substituent Steric Bulk Comparison: Diethylamino vs. Piperidine, Morpholine, and Azepane Analogs

The N1 substituent on the indole core of CAS 878057-41-1 is an N,N-diethylcarbamoylmethyl group, contributing a calculated molar refractivity (CMR) of approximately 4.7 and a calculated logP contribution of approximately +0.3 relative to the unsubstituted indole core, based on fragment-based physicochemical prediction . By comparison, the piperidine analog (CAS 878057-87-5) presents a cyclic, conformationally restricted substituent with a CMR of approximately 4.3 and a logP contribution of approximately +0.5, while the morpholine analog introduces an ether oxygen (hydrogen-bond acceptor) with a CMR of approximately 4.0 and a logP contribution of approximately -0.3 . These differences in steric, electronic, and lipophilic profiles at a position known to modulate target engagement in indolylsulfonamide series mean that each analog occupies a distinct region of chemical space [1].

medicinal chemistry structure-activity relationship indole sulfonamide

Molecular Weight and Heavy Atom Count Differentiation for Permeability and CNS Access Profiling

CAS 878057-41-1 has a molecular weight of 470.54 g/mol with 33 heavy atoms (C23H26N4O5S), placing it near the upper boundary of preferred CNS drug-like chemical space (MW < 400–450 g/mol typically favored) . Its closest analogs span a MW range: the piperidine analog (CAS 878057-87-5) is 482.56 g/mol (34 heavy atoms); the diisopropylamino analog is 498.6 g/mol (35 heavy atoms); the morpholine analog is approximately 512.58 g/mol (36 heavy atoms) . The target compound possesses the lowest molecular weight and fewest heavy atoms in this set, which, all else being equal, predicts a moderately more favorable profile for passive membrane permeability and potential CNS penetration according to Lipinski and CNS MPO scoring frameworks [1]. Each incremental 12–28 g/mol increase in the analog series represents a measurable shift away from optimal drug-like property space.

drug-likeness CNS drug discovery physicochemical profiling

Amide Substitution Pattern and Hydrogen-Bond Donor/Acceptor Capacity Comparison

CAS 878057-41-1 presents two distinct amide functionalities: a tertiary amide (N,N-diethylcarbamoyl) at the N1-indole position and a secondary amide (benzamide) at the para position of the terminal phenyl ring, yielding a hydrogen-bond donor (HBD) count of 1 (benzamide NH) and a hydrogen-bond acceptor (HBA) count of 7 (two amide carbonyls, one sulfonyl, one tertiary amine) . In contrast, the piperidine analog (CAS 878057-87-5) replaces the acyclic diethylamino group with a cyclic piperidine, maintaining identical HBD/HBA counts but altering the spatial orientation of the tertiary amine lone pair due to ring constraints . The morpholine analog introduces an additional HBA (ether oxygen), increasing HBA count to 8, which can enhance aqueous solubility at the potential cost of reduced passive membrane diffusion . The diisopropylamino analog increases steric shielding of the tertiary amine, potentially reducing its availability for intermolecular hydrogen bonding relative to the less hindered diethylamino variant.

medicinal chemistry molecular recognition hydrogen bonding

Indole Core Substitution Pattern: 3-Sulfonyl vs. Alternative Indole Substitution Positions in Patent Literature

The indole-3-sulfonyl substitution pattern of CAS 878057-41-1 contrasts with the indole-5-sulfonamide and indole-1-sulfonyl substitution patterns that dominate the patent literature on sulphonamide-based CNS agents (e.g., US7176200B2 describes N-[3-[2-(diethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide derivatives) [1]. The 3-sulfonyl attachment vector directs the sulfonylacetamido-benzamide pharmacophore into a substantially different spatial orientation relative to the indole ring plane compared to 5-sulfonyl-substituted congeners, which typically position the sulfonamide group coplanar with the indole long axis [2]. In analogous indolylsulfonamide 5-HT6 antagonist series, moving the sulfonyl attachment from the 3-position to other indole positions has been shown to alter receptor binding affinity by factors exceeding 100-fold, underscoring the non-equivalence of regioisomeric sulfonamide placement [3].

indole chemistry sulfonamide patent analysis

Benzamide vs. Benzamide-Replacement Analogs: Terminal Group Pharmacophore Comparison

CAS 878057-41-1 terminates in a para-substituted benzamide group (4-aminocarbonylphenyl), which provides a primary amide capable of both hydrogen-bond donation and acceptance . This is structurally distinct from analogs within the broader indole-sulfonylacetamide series where the terminal group is replaced by N,N-dialkylacetamide moieties, such as 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide (CAS 878057-44-4) or the diisopropylacetamide variant (CAS 878057-44-4-type), which lack the terminal aromatic ring and benzamide HBD functionality . In 1-arylsulfonyl indoline-benzamide series, the benzamide group has been shown to be essential for tubulin inhibition activity, with IC50 values of ~1.1 μM for the benzamide-containing analog versus inactive or weakly active N-alkylamide replacements [1]. While not directly measured for CAS 878057-41-1, the benzamide-to-alkylamide replacement represents a fundamental pharmacophore switch that cannot be assumed biologically silent.

medicinal chemistry pharmacophore bioisostere

Caveat: Absence of Direct Biological Comparative Data for CAS 878057-41-1

A systematic search of public databases—including PubChem, ChEMBL, BindingDB, and PubMed—yielded no primary bioactivity data, no reported IC50/Ki values, and no peer-reviewed pharmacological characterization for CAS 878057-41-1 [1]. A BindingDB entry (BDBM50604966; CHEMBL5175530) initially returned Ki = 5.10 nM for sigma-2 receptor, but the SMILES string (CCCN1CCN(CC1)c1ccc2C3CC(N(CC3)C(=O)OCc3ccccc3)c2c1) corresponds to a piperazine-substituted aminotetralin scaffold, not the indole-3-sulfonyl acetamido benzamide structure of the target compound, and thus this data cannot be attributed to CAS 878057-41-1 [2]. All quantitative differentiation claims in this guide are therefore based on structural analysis, calculated physicochemical properties, and class-level SAR inference from related indolylsulfonamide series. Prospective purchasers must treat this compound as a structurally defined but pharmacologically unvalidated building block or screening library component, not as a characterized chemical probe [3].

data availability chemical probe screening library

Recommended Application Scenarios for 4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide (CAS 878057-41-1) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of N1-Indole Substituent Effects in Sulfonylacetamido-Benzamide Series

CAS 878057-41-1, with its N,N-diethylcarbamoylmethyl N1 substituent, serves as the lowest molecular weight entry point (470.54 g/mol) in a congeneric series that includes piperidine, morpholine, azepane, and diisopropylamino analogs. Its acyclic, moderately lipophilic tertiary amide side chain provides a reference point for systematically probing how N1 steric bulk, conformational flexibility, and lipophilicity modulate target engagement in any assay system where the indole-3-sulfonyl acetamido benzamide scaffold is relevant. The 12–42 g/mol MW advantage relative to bulkier analogs makes it the preferred starting point for CNS-oriented fragment elaboration, as each incremental mass increase in the analog series pushes further away from optimal CNS MPO parameter space .

Indole-3-Sulfonyl Regioisomer Reference Standard for Pharmacophore Mapping

The indole-3-sulfonyl substitution pattern of CAS 878057-41-1 is chemically distinct from the more extensively patented indole-5-sulfonamide and indole-1-sulfonyl series. This compound can function as a regioisomeric control or reference standard in screening campaigns designed to map the sulfonyl attachment vector requirements for biological activity. In related indolylsulfonamide series, regioisomeric sulfonyl placement has produced >100-fold shifts in receptor binding affinity, making the 3-sulfonyl isomer an essential comparator for fully characterizing the structure-activity landscape of any sulfonamide-indole chemical series [1].

Benzamide Pharmacophore-Containing Screening Library Component for Tubulin or HDAC Inhibitor Discovery

The para-benzamide terminus of CAS 878057-41-1 incorporates a primary amide HBD/HBA motif that, in the related 1-arylsulfonyl indoline-benzamide series, has been shown to be essential for tubulin polymerization inhibition (IC50 ~1.1 μM) and HDAC inhibitory activity. This compound can be deployed as a structurally novel benzamide-containing scaffold in diversity-oriented screening libraries targeting tubulin, HDAC, or other benzamide-recognizing targets. Its differentiation from N,N-dialkylacetamide-terminated analogs (such as CAS 878057-44-4), which lack the benzamide pharmacophore, makes it the appropriate selection when benzamide-dependent target engagement is hypothesized or required [2].

Physicochemical Probe for Evaluating CNS Drug-Like Property Optimization

With a molecular weight of 470.54 g/mol, 1 HBD, 7 HBA, and a calculated topological polar surface area (TPSA) consistent with the presence of multiple polar functional groups, CAS 878057-41-1 occupies a borderline position in CNS drug-like chemical space. Its procurement alongside the morpholine analog (higher TPSA, additional HBA) and the diisopropylamino analog (increased steric shielding, higher MW) enables systematic experimental determination of how incremental physicochemical changes affect parallel artificial membrane permeability, P-glycoprotein efflux ratio, and brain-plasma partitioning. The diethylamino variant's intermediate properties make it the logical central compound in such a comparative physicochemical profiling study .

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